1-(2,4-Difluoro-6-nitrophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluoro-6-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)8-6(10)2-5(9)3-7(8)11(13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMMAVQFUYVQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Fluorinated Aromatic Ketones in Chemical Synthesis
Fluorinated aromatic ketones are a class of compounds that have garnered considerable attention in various domains of chemical synthesis, primarily due to the profound influence of fluorine on molecular properties. The introduction of fluorine atoms into an aromatic ring can dramatically alter the electronic nature, lipophilicity, and metabolic stability of a molecule. fluoromart.com These modifications are particularly valuable in the development of pharmaceuticals and agrochemicals.
The presence of fluorine atoms on the phenyl ring of an acetophenone (B1666503) moiety, as seen in 1-(2,4-Difluoro-6-nitrophenyl)ethanone, imparts distinct reactivity. The strong electron-withdrawing nature of fluorine can influence the acidity of adjacent protons and the susceptibility of the aromatic ring to nucleophilic attack. This electronic modulation is a powerful tool for chemists to fine-tune the reactivity of the molecule in subsequent synthetic transformations.
| Property Influenced by Fluorine | Effect on Aromatic Ketones | Application in Synthesis |
|---|---|---|
| Electronic Effects | Increased electrophilicity of the carbonyl carbon and the aromatic ring. | Facilitates nucleophilic addition and aromatic substitution reactions. |
| Lipophilicity | Enhanced membrane permeability of resulting molecules. | Important for the design of bioactive compounds. nanobioletters.com |
| Metabolic Stability | Blocking of metabolic oxidation sites. | Improves the pharmacokinetic profile of drug candidates. |
| Binding Affinity | Can form favorable interactions with biological targets. | Enhances the potency of pharmaceuticals. |
Role of Nitroaromatic Moieties in Modern Organic Transformations
The nitro group is one of the most versatile functional groups in organic synthesis. Its strong electron-withdrawing character significantly activates the aromatic ring towards nucleophilic aromatic substitution, a fundamental transformation in the synthesis of highly functionalized molecules. In the context of 1-(2,4-Difluoro-6-nitrophenyl)ethanone, the nitro group, in concert with the fluorine atoms, renders the aromatic ring highly susceptible to the displacement of one or more of these substituents by a variety of nucleophiles.
Furthermore, the nitro group itself is a synthetic chameleon, capable of being transformed into a wide array of other functional groups. The reduction of a nitro group can readily yield an amino group, which is a key precursor for the synthesis of amides, sulfonamides, and various heterocyclic systems. This transformative potential makes nitroaromatic compounds, such as the subject of this article, valuable intermediates in multi-step synthetic sequences.
Organic reactions can be broadly categorized into several types, including addition, elimination, substitution, and rearrangement reactions. openstax.org Nitroaromatic compounds are particularly important substrates in substitution reactions. openstax.org
| Transformation | Resulting Functional Group | Significance in Synthesis |
|---|---|---|
| Reduction | Amine (-NH2) | Access to anilines, which are precursors to a vast range of compounds. |
| Partial Reduction | Hydroxylamine (-NHOH), Nitroso (-NO) | Intermediates for more complex nitrogen-containing molecules. |
| Reaction with Nucleophiles | Displacement of the nitro group | Introduction of new functionalities onto the aromatic ring. |
| Cyclization Reactions | Heterocyclic rings (e.g., indoles, quinolines) | Construction of complex molecular architectures. |
Structural Context Within Difluoronitrophenyl Compounds
General Strategies for Constructing Fluorinated Aryl Ketones
The formation of the aryl ketone bond is a cornerstone of organic synthesis. For fluorinated analogues, several modern cross-coupling techniques have proven effective.
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. Decarboxylative cross-coupling uses carboxylic acids or their salts, which are often more stable and accessible than traditional organometallic reagents. wikipedia.org This approach involves the coupling of a carboxylate with an organic halide, releasing carbon dioxide. wikipedia.org
A recently developed method provides efficient access to polyfluorinated aryl ketones through the decarboxylative cross-coupling of zinc polyfluorobenzoates with aryl 2-pyridyl esters, catalyzed by palladium. acs.orgfigshare.com This reaction demonstrates good functional group tolerance and can be used for late-stage modification of complex molecules. acs.org The general scheme for this type of reaction is presented below.
Table 1: Example of Palladium-Catalyzed Decarboxylative Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type |
|---|
Data sourced from multiple studies on decarboxylative couplings. acs.orgresearchgate.net
Organometallic reagents are fundamental in the synthesis of ketones. Reagents like Grignard (organomagnesium) and organolithium compounds are highly reactive carbanion sources capable of adding to carbonyl compounds. msu.edu For creating aryl ketones, lithium diorganocuprates (Gilman reagents) are particularly useful as they can couple with acyl chlorides or aryl halides. libretexts.orgyoutube.com
In the context of fluorinated compounds, polyfunctional zinc and magnesium organometallic reagents are notable for their excellent chemoselectivity, tolerating sensitive functional groups like esters and even nitro groups. researchgate.net The Suzuki-Miyaura coupling, which uses organoboronic acids or esters with a palladium catalyst, is another cornerstone reaction for creating C-C bonds, including those in biaryl ketones. libretexts.org
Table 2: Common Organometallic Coupling Reactions for Ketone Synthesis
| Reaction Name | Organometallic Reagent | Electrophile | Catalyst |
|---|---|---|---|
| Grignard Reaction | R-MgX | Acyl Chloride, Ester | None |
| Gilman Coupling | R₂CuLi | Acyl Chloride, Aryl Halide | None (Stoichiometric Cu) |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Acyl Chloride, Aryl Halide | Palladium Complex |
Carbonylative cross-coupling reactions are highly efficient for synthesizing ketones by incorporating a molecule of carbon monoxide (CO) as the carbonyl source. acs.org These reactions typically involve the palladium-catalyzed coupling of an organic halide with an organometallic reagent under a CO atmosphere. researchgate.net
This method can be applied to synthesize alkyl aryl ketones by the coupling of alkyl iodides and arylboronic acids under combined palladium catalysis and light induction. nih.gov The versatility of this approach allows for the assembly of diverse ketone structures from readily available precursors. researchgate.net For instance, palladium-catalyzed carbonylative Hiyama couplings use aryl halides and arylsilanes to produce biaryl ketones in good to excellent yields. researchgate.net
A specific method for generating asymmetric polyfluorinated ketones involves the use of ate-complexes. researchgate.net Lithium tetraalkylaluminates, a type of ate-complex, can react with derivatives of polyfluoroalkanoic acids, such as esters, anhydrides, and acid chlorides, to form the desired ketones. The highest yields (65–78%) are typically achieved when using polyfluoroalkanoyl chlorides as the substrate. This reaction is noted for its simplicity and does not require the stringent inert atmosphere often needed for other organoaluminum reactions. researchgate.net
While the above methods focus on building the ketone from fluorinated precursors, other strategies involve introducing the fluorine atoms directly onto a pre-existing molecule. These modern fluorination techniques have expanded the accessibility of fluorinated compounds.
Decarboxylative fluorination, for instance, converts aliphatic carboxylic acids into the corresponding alkyl fluorides using visible light-promoted photoredox catalysis. nih.gov This method proceeds via a carboxyl radical, which extrudes CO₂ and then abstracts a fluorine atom from a fluorinating reagent. nih.gov While this specific example yields alkyl fluorides, related decarboxylative strategies are used for aromatic trifluoromethylation, where reagents like halodifluoroacetate salts undergo copper-mediated decarboxylation to generate a reactive fluorine-containing species. nih.gov These pathways represent an alternative logic for synthesizing fluorinated building blocks necessary for producing compounds like this compound.
Nitration Strategies for Aromatic Systems
The introduction of a nitro (–NO₂) group onto an aromatic ring is a classic yet evolving area of organic synthesis known as aromatic nitration. sci-hub.se This transformation is crucial for producing intermediates used in pharmaceuticals, dyes, and agrochemicals. sci-hub.se
The most widely used method for aromatic nitration is electrophilic aromatic substitution (SEAr), which traditionally employs a mixture of concentrated nitric acid and sulfuric acid. nih.govmasterorganicchemistry.com Sulfuric acid protonates nitric acid, leading to the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org
Table 3: Common Aromatic Nitration Systems
| Nitrating Agent | Acid/Catalyst | Active Electrophile | Notes |
|---|---|---|---|
| HNO₃ | H₂SO₄ | NO₂⁺ | The "mixed acid" protocol; widely used in industry. nih.govmasterorganicchemistry.com |
| N₂O₅ | Dicationic Ionic Liquid | NO₂⁺ | Can improve regioselectivity (e.g., para-selectivity for alkylbenzenes). researchgate.net |
| tert-butyl nitrite | Copper or Cobalt Catalyst | Radical or Metal-Nitrito Species | Used for C-H nitration, often with directing groups. sci-hub.se |
Modern strategies offer milder conditions and greater control over selectivity. These include transition metal-catalyzed nitrations that proceed via C-H activation, as well as the development of novel nitrating reagents. sci-hub.senih.gov For a substrate such as 1-(2,4-difluorophenyl)ethanone, the directing effects of the existing substituents are critical. The fluorine atoms are ortho-, para-directing activators (though weak), while the acetyl group is a meta-directing deactivator. The nitration would likely occur at the position ortho to one fluorine and meta to the acetyl group, which corresponds to the C6 position in the target molecule, this compound.
Nucleophilic Aromatic Substitution (SNAr) in the Context of Difluoronitrophenyl Compounds
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. acsgcipr.orgpressbooks.pub In the case of difluoronitrophenyl compounds, the nitro group and fluorine atoms play crucial roles in activating the ring towards nucleophilic attack.
Mechanistic Considerations of SNAr with Electron-Withdrawing Groups
The SNAr mechanism is a two-step process, often referred to as an addition-elimination mechanism. byjus.comchemistrysteps.com The reaction is initiated by the attack of a nucleophile on a carbon atom of the aromatic ring that bears a leaving group. pressbooks.pub This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com
The presence of strong electron-withdrawing groups, such as a nitro group (–NO₂), is critical for the stabilization of this negatively charged intermediate. chemistrysteps.comyoutube.com When positioned ortho or para to the leaving group, the nitro group can delocalize the negative charge through resonance, thereby lowering the activation energy of the reaction and increasing the reaction rate. pressbooks.pubbyjus.com The more electron-withdrawing groups present on the aromatic ring, the more facile the nucleophilic aromatic substitution becomes. pressbooks.pub In contrast, a meta-directing nitro group does not provide this resonance stabilization. byjus.com
The second step of the mechanism involves the departure of the leaving group, which restores the aromaticity of the ring. pressbooks.pubiscnagpur.ac.in This step is typically fast. iscnagpur.ac.in Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed via a backside attack or the formation of an unstable aryl cation. chemistrysteps.comwikipedia.org
Role of Fluorine as a Leaving Group in Aromatic Systems
In the context of SNAr reactions, the nature of the leaving group is a significant factor. Contrary to the trend observed in aliphatic SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens. The reactivity order is typically F > Cl > Br > I.
This reversal in reactivity is attributed to the high electronegativity of fluorine. The strong inductive effect of fluorine polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This polarization also helps to stabilize the intermediate Meisenheimer complex.
Catalyst-Mediated SNAr (e.g., N-Heterocyclic Carbene-Catalyzed Approaches)
While SNAr reactions are often thermally driven, the use of catalysts can enhance their efficiency and scope. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including SNAr reactions. In the context of difluoronitrophenyl compounds, NHCs can facilitate the substitution of fluorine atoms by acting as a nucleophilic catalyst.
The mechanism of NHC-catalyzed SNAr typically involves the initial attack of the NHC on the aromatic ring to form a reactive intermediate. This intermediate then reacts with the desired nucleophile, and subsequent elimination of the NHC and the leaving group yields the final product. This catalytic approach can often be performed under milder reaction conditions and can tolerate a broader range of functional groups compared to traditional methods.
Specific Synthetic Routes to Related Ethanone (B97240) Derivatives
The synthesis of ethanone derivatives bearing nitro and fluoro substituents often employs a combination of classic and modern synthetic methodologies.
Acetophenone (B1666503) Derivatives with Nitro and Fluoro Substituents
The synthesis of acetophenone derivatives with nitro and fluoro substituents can be achieved through various synthetic strategies. One common approach involves the nitration of a pre-existing fluorinated acetophenone. This electrophilic aromatic substitution reaction introduces the nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents.
Alternatively, a Friedel-Crafts acylation of a fluoronitrobenzene derivative can be employed to introduce the acetyl group. The choice of Lewis acid catalyst and reaction conditions is crucial to achieve the desired regioselectivity and yield. In some cases, multi-step sequences involving the protection and deprotection of functional groups may be necessary to achieve the target molecule.
Condensation Reactions for Fluorinated Chalcone (B49325) Precursors
Chalcones are α,β-unsaturated ketones that serve as important precursors for the synthesis of various heterocyclic compounds. Fluorinated chalcones, in particular, are of interest due to their potential biological activities. These compounds are typically synthesized via a Claisen-Schmidt condensation reaction.
This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with an aromatic aldehyde. In the context of synthesizing precursors for compounds like this compound, a fluorinated acetophenone could be condensed with a suitable aldehyde. The resulting chalcone can then undergo further transformations, such as cyclization or reduction, to yield more complex molecular architectures.
Interactive Data Table: Comparison of SNAr and SN2 Reactions
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Aliphatic Nucleophilic Substitution (SN2) |
| Substrate | Aryl halide with electron-withdrawing groups | Alkyl halide |
| Mechanism | Two steps (addition-elimination) | One step (concerted) |
| Intermediate | Meisenheimer complex (carbanion) | Transition state |
| Stereochemistry | Not applicable | Inversion of configuration |
| Leaving Group Trend | F > Cl > Br > I | I > Br > Cl > F |
| Activating Groups | Electron-withdrawing groups (e.g., -NO₂) | Not applicable |
Functionalization of Nitro-Substituted Aromatic Ketones
The presence of a nitro group on an aromatic ring significantly influences the reactivity of the molecule, including associated ketone functionalities. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but, conversely, activates it for nucleophilic aromatic substitution. This property is harnessed in various synthetic methodologies to functionalize nitro-substituted aromatic ketones.
Research has demonstrated several pathways for the functionalization of these compounds. One key strategy involves the nitro group promoting direct C-C bond formation. For instance, in a reaction known as cine-substitution, the nitro group can facilitate the reaction of a carbon nucleophile at a position on the aromatic ring adjacent to the nitro group's original position. nih.gov A variety of carbon nucleophiles, including aliphatic, aromatic, and heteroaromatic ketones, can be used to introduce acylmethyl groups onto the activated aromatic scaffold. nih.gov This method is valuable for constructing libraries of complex compounds from nitro-substituted precursors.
Another approach focuses on the transformation of the nitro group itself. The reduction of the nitro group to an amine is a common and pivotal transformation, opening pathways to a wide array of further functionalizations. Methodologies have been developed for the chemoselective reduction of nitro compounds while preserving other sensitive functional groups, such as the carbonyl group of the ketone. cardiff.ac.ukacs.org For example, iron(salen) complexes have been used as catalysts in conjunction with reducing agents like phenylsilane (B129415) (H3SiPh) to achieve this selective reduction at room temperature. cardiff.ac.ukacs.org
Furthermore, the nitro group can direct the functionalization of C-H bonds on the aromatic ring. Oxidative nucleophilic amination of C-H bonds para to the nitro functionality has been achieved using simple bases like NaOH to mediate the coupling of N-H heterocycles and nitroarenes. researchgate.net This demonstrates the utility of the nitro group in activating specific positions for substitution reactions.
Table 1: Methodologies for Functionalization of Nitro-Aromatic Ketones
| Functionalization Strategy | Description | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Cine-Substitution | The nitro group activates the aromatic ring, allowing carbon nucleophiles (like ketones) to displace a different leaving group or add to the ring, followed by rearrangement. | Ketones as carbon nucleophiles. | Introduction of acylmethyl groups to the aromatic ring. | nih.gov |
| Chemoselective Nitro Reduction | The nitro group is selectively reduced to an amine, leaving the ketone functionality intact. | Iron(salen) catalyst, Phenylsilane (H3SiPh). | Formation of amino-substituted aromatic ketones. | cardiff.ac.ukacs.org |
| Oxidative Nucleophilic Amination | The nitro group directs the substitution of a hydrogen atom (typically para) on the aromatic ring with a nucleophilic amine. | N-H heterocycles, NaOH, DMSO, O2. | Formation of C-N bonds at the para position. | researchgate.net |
Introduction of Halogens Alpha to the Carbonyl Group
The introduction of a halogen atom at the position alpha (α) to a carbonyl group is a fundamental transformation in organic synthesis, yielding α-halo ketones that are versatile building blocks for creating more complex molecules. nih.gov This reactivity stems from the ability of the carbonyl group to facilitate the formation of either an enol or an enolate intermediate, which then acts as the nucleophile. wikipedia.org The reaction can be performed under either acidic or basic conditions, with each offering different outcomes regarding selectivity and the extent of halogenation. wikipedia.orgpressbooks.pub
Acid-Catalyzed Halogenation Under acidic conditions, the reaction proceeds through an enol intermediate. pressbooks.publibretexts.org The rate-determining step is the formation of the enol, meaning the reaction rate is independent of the halogen concentration. libretexts.org Once the enol is formed, it rapidly attacks the diatomic halogen (e.g., Cl₂, Br₂, I₂) to form the α-halo ketone. pressbooks.pub A key characteristic of acid-catalyzed halogenation is that it typically results in monohalogenation. wikipedia.orgpressbooks.pub This is because the introduced electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making the subsequent protonation and formation of a second enol less favorable. wikipedia.orgpressbooks.pub For unsymmetrical ketones, halogenation in an acidic medium generally occurs at the more substituted α-carbon. wikipedia.org
Base-Promoted Halogenation In the presence of a base, an enolate ion is formed by deprotonation of an α-hydrogen. libretexts.org This enolate is a potent nucleophile that reacts with the halogen. pressbooks.pub Unlike the acid-catalyzed process, base-promoted halogenation is often difficult to stop at the monosubstitution stage. libretexts.org The initial halogen substitution increases the acidity of the remaining α-hydrogens due to the inductive electron-withdrawing effect of the halogen. wikipedia.orgpressbooks.pub This makes subsequent deprotonation and halogenation steps faster than the first, leading to polyhalogenated products. wikipedia.orgpressbooks.pub In the case of methyl ketones, this can proceed to form a trihalomethyl ketone, which can then undergo the "haloform reaction" to yield a carboxylate and a haloform (CHX₃). wikipedia.orgpressbooks.pub For unsymmetrical ketones, base-promoted halogenation typically occurs at the less sterically hindered (less substituted) α-carbon. wikipedia.org
Table 2: Comparison of α-Halogenation Conditions for Ketones
| Condition | Intermediate | Extent of Halogenation | Regioselectivity (Unsymmetrical Ketones) | Reference |
|---|---|---|---|---|
| Acidic (e.g., Acetic Acid) | Enol | Typically stops at mono-halogenation. | Favors the more substituted α-carbon. | wikipedia.orgpressbooks.pub |
| Basic (e.g., NaOH) | Enolate | Often leads to poly-halogenation. | Favors the less substituted α-carbon. | wikipedia.orgpressbooks.pub |
Advanced Spectroscopic Characterization Techniques in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(2,4-Difluoro-6-nitrophenyl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed for comprehensive structural verification and for monitoring its formation or transformation in chemical reactions.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl (–CH₃) and the aromatic protons. The methyl protons would likely appear as a singlet, while the two aromatic protons would exhibit a more complex splitting pattern due to coupling with each other and with the adjacent fluorine atoms.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ketone, the methyl carbon, and the six distinct carbons of the aromatic ring. The carbons bonded to fluorine would show characteristic splitting.
¹⁹F NMR: As the compound contains two fluorine atoms in different chemical environments, the fluorine-19 NMR spectrum would be particularly informative. It would be expected to show two distinct signals, with their chemical shifts and coupling constants providing clear evidence for the 2,4-difluoro substitution pattern on the phenyl ring.
Table 1: Predicted NMR Data for this compound This table is predictive, as experimental data is not available.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.6 | s | -COCH₃ |
| ¹H | ~7.0 - 8.0 | m | Aromatic-H |
| ¹³C | ~30 | q | -COCH₃ |
| ¹³C | ~110 - 160 (with C-F coupling) | m | Aromatic-C |
| ¹³C | ~195 | s | C=O |
| ¹⁹F | -110 to -140 | m | Aromatic-F |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the ketone, nitro, and difluoro-substituted aromatic functionalities.
Key vibrational modes would include a strong absorption band for the carbonyl (C=O) stretch of the ketone group, typically found in the region of 1680-1715 cm⁻¹. The nitro group (–NO₂) would be identified by two strong stretching vibrations, one symmetric and one asymmetric, usually appearing around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Additionally, C-F stretching vibrations would be observed, typically in the 1100-1300 cm⁻¹ range, and various C-H and C=C stretching and bending vibrations would confirm the aromatic structure.
Table 2: Predicted IR Absorption Bands for this compound This table is predictive, as experimental data is not available.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O (ketone) stretch |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1100-1300 | Strong | C-F stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₈H₅F₂NO₃), the exact molecular weight is 201.02 g/mol . A high-resolution mass spectrum would confirm this elemental composition.
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 201. The fragmentation pattern would likely involve the loss of the methyl group ([M-15]⁺) to give a fragment at m/z 186, and the loss of the acetyl group ([M-43]⁺) resulting in a peak at m/z 158. Further fragmentation of the aromatic ring could also be observed.
Table 3: Predicted Mass Spectrometry Fragments for this compound This table is predictive, as experimental data is not available.
| m/z | Predicted Fragment |
|---|---|
| 201 | [C₈H₅F₂NO₃]⁺ (Molecular Ion) |
| 186 | [M - CH₃]⁺ |
| 158 | [M - COCH₃]⁺ |
UV-Visible Spectroscopy for Electronic Transitions and Photochromism
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. The spectrum provides information about conjugated systems and chromophores. The aromatic ring, the carbonyl group, and the nitro group in this compound all act as chromophores.
The UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* transitions of the aromatic system and n→π* transitions of the carbonyl and nitro groups. The presence of the electron-withdrawing nitro group and the fluorine atoms would influence the position and intensity of these absorption maxima. There is no information in the available literature to suggest that this compound exhibits photochromism.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, this technique could provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This data would unambiguously confirm the molecular structure and reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state assembly. Currently, no crystal structure data for this specific compound has been published.
Computational Chemistry and Theoretical Investigations of 1 2,4 Difluoro 6 Nitrophenyl Ethanone
Mechanistic Studies and Transition State Analysis
Computational chemistry is also a powerful tool for investigating reaction mechanisms. researchgate.netmanchester.ac.uk For reactions involving 1-(2,4-Difluoro-6-nitrophenyl)ethanone, theoretical calculations can be used to map out the potential energy surface, identifying reactants, products, intermediates, and, crucially, transition states. By calculating the energies of transition states, activation energies for different possible reaction pathways can be determined, allowing for the prediction of the most favorable mechanism. For example, in a nucleophilic aromatic substitution reaction, computational analysis could elucidate whether the reaction proceeds via a Meisenheimer complex and determine the energy barriers associated with the addition and elimination steps.
Intermolecular Interactions and Crystal Packing Analysis
The solid-state architecture of this compound is governed by a variety of non-covalent intermolecular interactions. These forces dictate the arrangement of molecules in the crystal lattice, influencing its physical properties. The presence of a π-system (the aromatic ring), electronegative fluorine and oxygen atoms, and polarizable regions allows for a complex interplay of interactions that stabilize the crystal packing.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. jcsp.org.pkmst.edu In this compound, the fluorine atoms attached to the aromatic ring can participate in such interactions. While fluorine is the least polarizable halogen, the electron-withdrawing environment of the aromatic ring can induce a positive electrostatic potential (a σ-hole) on the fluorine atoms, enabling them to act as halogen bond donors.
Furthermore, weak hydrogen bonds of the C–H···F and C–H···O type are expected to play a significant role in the supramolecular assembly. rsc.org These interactions, along with potential C–F···π interactions where a fluorine atom interacts with the π-electron cloud of an adjacent ring, contribute to the formation of a stable three-dimensional network. vu.nl Computational studies on fluorinated aromatic compounds confirm the importance of these interactions in directing crystal packing. rsc.org
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.comresearchgate.net By mapping properties like normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact can be identified as red spots, indicating interactions that are shorter than the sum of the van der Waals radii. nih.gov
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 30 - 40 |
| O···H / H···O | 20 - 30 |
| F···H / H···F | 10 - 15 |
| C···H / H···C | 5 - 10 |
| C···C (π-π) | 3 - 7 |
| Other (F···O, F···F, etc.) | < 5 |
Computational Optimization of Synthetic Pathways and Reaction Energetics
Computational chemistry provides essential tools for the in silico design and optimization of synthetic pathways. researchgate.net By employing methods such as Density Functional Theory (DFT), chemists can model reaction mechanisms, calculate the energies of reactants, transition states, and products, and thereby predict the thermodynamic feasibility and kinetic barriers of a proposed synthesis. nih.gov
For the synthesis of this compound, a key step would likely involve the nitration of a precursor like 1-(2,4-difluorophenyl)ethanone. Computational models can be used to study the regioselectivity of this nitration, predicting that the nitro group will preferentially add to the 6-position due to the directing effects of the fluoro and acetyl groups.
Reaction energetics, including activation energies (Ea) and reaction enthalpies (ΔH), can be calculated to construct a detailed energy profile for the reaction pathway. This allows for the identification of rate-limiting steps and potential side reactions. By comparing the energetics of different potential routes or reaction conditions (e.g., different nitrating agents or solvents), the most efficient and highest-yielding synthetic strategy can be identified before extensive laboratory work is undertaken.
| Parameter | Energy (kcal/mol) | Description |
|---|---|---|
| Energy of Reactants | 0.0 (Reference) | Relative energy of starting materials. |
| Activation Energy (Ea) | +15 to +25 | Energy barrier for the reaction to proceed. |
| Energy of Transition State | +15 to +25 | Highest energy point along the reaction coordinate. |
| Energy of Products | -10 to -20 | Relative energy of the final products. |
| Reaction Enthalpy (ΔH) | -10 to -20 | Overall energy change of the reaction (exothermic). |
Spectroscopic Property Predictions (e.g., Theoretical IR and NMR Chemical Shifts)
Computational quantum chemistry methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nanobioletters.comchemaxon.com These predictions are invaluable for confirming the identity of a synthesized compound by comparing theoretical spectra with experimental data.
Theoretical Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, key vibrational frequencies would include the C=O stretch of the ketone, the symmetric and asymmetric stretches of the NO₂ group, C-F stretches, and aromatic C-H stretches. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra.
| Functional Group | Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|---|
| C=O (Ketone) | Stretching | ~1700 | ~1715 |
| NO₂ | Asymmetric Stretch | ~1530 | ~1540 |
| NO₂ | Symmetric Stretch | ~1350 | ~1360 |
| C-F | Stretching | ~1250 | ~1265 |
| Aromatic C-H | Stretching | ~3100 | ~3110 |
Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. nih.govnmrdb.org Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, the magnetic shielding tensors for each nucleus can be calculated. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield theoretical chemical shifts. These predicted shifts are highly sensitive to the electronic environment of each nucleus, making them excellent for structural verification. Discrepancies between predicted and experimental shifts can often be rationalized in terms of solvent effects or specific molecular conformations.
| Atom/Group | Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|---|
| CH₃ (Acetyl) | ¹H | ~2.6 | ~2.5 |
| Aromatic H | ¹H | 7.5 - 8.0 | 7.4 - 7.9 |
| CH₃ (Acetyl) | ¹³C | ~30 | ~29 |
| C=O (Ketone) | ¹³C | ~195 | ~194 |
| Aromatic C | ¹³C | 110 - 150 | 111 - 151 |
Applications in Advanced Materials and Chemical Synthesis
Role as a Precursor or Intermediate in Complex Molecule Synthesis
1-(2,4-Difluoro-6-nitrophenyl)ethanone serves as a crucial starting material and intermediate in the synthesis of more complex molecules. The presence of three distinct functional groups—a nitro group, an acetyl group, and two fluorine atoms on the phenyl ring—provides multiple reaction sites. This trifunctional nature allows for a variety of chemical transformations, making it a valuable precursor for creating intricate molecular architectures.
The reactivity of the acetyl group enables condensation reactions and the formation of carbon-carbon bonds, while the nitro group can be reduced to an amino group, opening pathways for the synthesis of various heterocyclic compounds and aromatic amines. The fluorine atoms enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions, which are fundamental in building complex molecular frameworks.
| Functional Group | Potential Transformation | Resulting Structure |
| Acetyl Group | Condensation, Oxidation, Reduction | β-diketones, Carboxylic acids, Alcohols |
| Nitro Group | Reduction | Amino group |
| Difluorophenyl Ring | Nucleophilic Aromatic Substitution | Substituted phenyl derivatives |
Development of Functional Materials and Polymers
The unique electronic properties conferred by the fluorine and nitro groups make this compound an attractive candidate for the development of functional materials and polymers. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and low surface energy. By incorporating this difluoronitrophenyl moiety into a polymer backbone, materials with enhanced performance characteristics can be engineered.
Research has indicated that polymers derived from fluorinated aromatic ketones can exhibit high thermal stability and desirable dielectric properties, making them suitable for applications in microelectronics and aerospace industries. The nitro group can be further functionalized to introduce other moieties that can tune the material's properties, such as its solubility, processability, and interaction with other materials.
Applications in Dye Chemistry and Optoelectronic Materials
The chromophoric nature of the nitrophenyl group in this compound suggests its potential use in the synthesis of dyes and pigments. The electron-withdrawing properties of the nitro and fluoro groups can influence the electronic transitions within the molecule, thereby affecting its color and photophysical properties.
In the realm of optoelectronic materials, the compound can serve as a building block for molecules with interesting non-linear optical (NLO) properties. The combination of electron-donating and electron-withdrawing groups within a conjugated system is a common design strategy for NLO materials. By chemically modifying the acetyl and nitro groups, it is possible to create push-pull systems with significant second-order NLO responses, which are essential for applications in optical communications and data storage.
Building Block for Novel Chemical Scaffolds
The structural features of this compound make it an ideal building block for the construction of novel chemical scaffolds. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure. The presence of multiple reactive sites allows for its use in combinatorial chemistry and the generation of libraries of new compounds with diverse structures and potential biological activities.
The difluoronitrophenyl core can be found in various pharmacologically active molecules. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets, while the nitro group can be a precursor to an amino group, which is a common feature in many drug molecules.
Design and Synthesis of Molecular Switches
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical signal. The design of such molecules often relies on the integration of photochromic or electrochromic units.
While direct applications of this compound as a molecular switch are not extensively documented, its structure provides a foundation for the synthesis of such systems. For instance, the acetyl group can be used to build larger conjugated systems, and the electronic properties of the difluoronitrophenyl ring can be modulated through chemical reactions to influence the switching behavior of the final molecule. The development of molecular switches based on this scaffold is an active area of research with potential applications in molecular electronics and smart materials.
Future Research Directions
Exploration of Novel Synthetic Methodologies
The synthesis of 1-(2,4-Difluoro-6-nitrophenyl)ethanone and its analogues can be approached through various established and emerging synthetic routes. Traditional methods often rely on electrophilic nitration of a difluorinated acetophenone (B1666503) precursor. For instance, the nitration of 2,4-difluorophenol (B48109) can yield 2,4-difluoro-6-nitrophenol, which can then be further functionalized. A common procedure involves dissolving 2,4-difluorophenol in a solvent like dichloromethane (B109758) and treating it with a nitrating agent such as isopropyl nitrate (B79036) in the presence of sulfuric acid and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulphate to achieve ortho-selective nitration.
Future research in this area will likely focus on the development of greener and more efficient synthetic protocols. This could involve the use of solid-acid catalysts to minimize waste, milder nitrating agents to improve safety and selectivity, and solvent-free reaction conditions. Additionally, exploring alternative starting materials and synthetic pathways, such as those involving cross-coupling reactions to introduce the acetyl group, could provide more convergent and flexible approaches to a wider range of derivatives.
Advanced Mechanistic Investigations of Complex Transformations
The reactivity of this compound is largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comnih.gov The fluorine atom positioned ortho to the nitro group is particularly susceptible to displacement by a variety of nucleophiles.
Future mechanistic studies will be crucial for a comprehensive understanding of these transformations. researchgate.netnih.gov Detailed kinetic and computational investigations can elucidate the precise mechanisms of SNAr reactions, including the potential for concerted pathways in addition to the classical two-step addition-elimination mechanism. semanticscholar.orgresearchgate.net Understanding the role of the solvent, the nature of the nucleophile, and the influence of the ortho- and para-directing effects of the substituents will be paramount. researchgate.net Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, can provide real-time insights into reaction intermediates and transition states.
Development of Stereoselective Syntheses for Chiral Derivatives
The introduction of chirality into derivatives of this compound opens up possibilities for their application in areas such as asymmetric catalysis and medicinal chemistry. The ethanone (B97240) side chain provides a handle for creating a stereocenter adjacent to the aromatic ring.
Future research will aim to develop robust and highly enantioselective methods for the synthesis of such chiral derivatives. encyclopedia.pub This can be achieved through several strategies, including the asymmetric reduction of the ketone to a chiral alcohol, the enantioselective addition of nucleophiles to the carbonyl group, or the asymmetric alkylation of the enolate. nih.govwikipedia.org The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, will be instrumental in achieving high levels of stereocontrol. nih.govmdpi.com The development of methods for the synthesis of α-amino ketones with high enantiopurity is also an active area of research. nih.gov
Integration with Flow Chemistry and Sustainable Synthesis
The synthesis of nitrated aromatic compounds often involves highly exothermic reactions and the use of hazardous reagents, making scalability a challenge. Flow chemistry offers a promising solution to these issues by providing enhanced control over reaction parameters, improved heat and mass transfer, and the ability to safely handle reactive intermediates. nih.govelveflow.comwikipedia.orgrsc.orgchemanager-online.com
Future research will focus on translating the synthesis of this compound and its derivatives to continuous flow processes. chemanager-online.com This will involve the design and optimization of microreactors, the development of suitable pumping and mixing systems, and the integration of in-line analytical techniques for real-time monitoring and control. The adoption of flow chemistry will not only enhance the safety and efficiency of the synthesis but also contribute to the principles of green and sustainable chemistry by minimizing waste and energy consumption.
Computational Design of Derivatives with Tailored Reactivity
Computational chemistry provides a powerful tool for the rational design of novel molecules with specific, desired properties. walshmedicalmedia.com By employing quantum chemical calculations and molecular modeling techniques, it is possible to predict the reactivity, electronic properties, and spectroscopic signatures of this compound derivatives before their synthesis. acs.orgacs.org
Future research in this area will leverage computational methods to design derivatives with tailored reactivity for specific applications. nih.gov For example, by systematically varying the substituents on the aromatic ring, it will be possible to fine-tune the electrophilicity of the molecule and its susceptibility to nucleophilic attack. Computational screening can identify promising candidates for synthesis, thereby accelerating the discovery of new functional materials and biologically active compounds. This in silico approach, combined with experimental validation, will be a key driver of innovation in the field.
Q & A
Basic: What are the recommended synthetic routes for 1-(2,4-Difluoro-6-nitrophenyl)ethanone, and how do reaction conditions influence yield?
The compound can be synthesized via Friedel-Crafts acylation, where 2,4-difluoro-6-nitrobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as temperature (optimized at 0–5°C to minimize side reactions) and solvent polarity (dichloromethane or nitrobenzene) critically affect yield. Catalyst selection is also pivotal; AlCl₃ may outperform FeCl₃ due to stronger electrophilic activation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : NMR identifies fluorine environments, while NMR resolves aromatic proton splitting patterns.
- IR : Confirms the presence of nitro (1520–1350 cm) and ketone (1680–1720 cm) groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (CHFNO) and fragmentation pathways.
Advanced hyphenated techniques (e.g., LC-MS) are recommended for purity assessment .
Basic: What safety protocols are essential when handling this compound?
- Personal Protection : Use nitrile gloves, fume hoods, and ANSI-approved goggles to avoid inhalation/contact (P261, P262 precautions) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes due to potential nitro group reactivity .
- Storage : Keep in airtight containers under dry, dark conditions to prevent photodegradation .
Basic: How can researchers determine its physicochemical properties (e.g., boiling point, solubility)?
- Boiling Point : Estimated via group contribution methods (e.g., Joback method) or comparative analysis with analogs like 1-(4-fluorophenyl)ethanone (T = 469.2 K) .
- Solubility : Use Hansen solubility parameters with polar aprotic solvents (DMF, DMSO) predicted to have higher affinity. Experimental validation via shake-flask method is advised .
Advanced: How can computational modeling optimize its synthesis or reactivity?
- DFT Calculations : Simulate transition states to identify rate-limiting steps in Friedel-Crafts acylation.
- QSPR Models : Predict solvent effects or nitro group stability under varying pH using quantum-chemical descriptors .
- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) for pharmacological applications .
Advanced: How to resolve contradictions in reported spectral data or reactivity?
- Cross-Validation : Compare NMR chemical shifts with density functional theory (DFT)-predicted values to detect anomalies.
- Isolation of Byproducts : Use preparative HPLC to isolate impurities and characterize them via tandem MS.
- Kinetic Studies : Monitor reaction intermediates in real-time using in situ IR spectroscopy .
Advanced: What strategies mitigate environmental hazards during disposal?
- Degradation : Catalytic hydrogenation (Pd/C, H) reduces nitro groups to less toxic amines.
- Biodegradation Assays : Test with Pseudomonas spp. under aerobic conditions to assess breakdown pathways.
- Waste Classification : Follow EPA guidelines (H400) for aquatic toxicity, requiring incineration or licensed waste management .
Advanced: How does the nitro group influence its pharmacological potential?
The nitro group enhances electrophilicity, enabling covalent binding to thiols in enzyme active sites. However, it may also confer mutagenicity (Ames test recommended). Structural analogs show activity against Mycobacterium tuberculosis, suggesting a scaffold for antimycobacterial agents .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution?
The electron-withdrawing nitro and fluorine groups activate the aromatic ring for nucleophilic attack. Kinetic isotope effects (KIEs) and Hammett plots can quantify substituent effects on reaction rates. Meta-directed substitution is favored due to resonance stabilization .
Advanced: How to design stability studies for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
